molecular formula C20H21N3O8 B1141134 Varenicline carbamoyl beta-D-glucuronide CAS No. 535920-98-0

Varenicline carbamoyl beta-D-glucuronide

Katalognummer B1141134
CAS-Nummer: 535920-98-0
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: FXQDTLDLQVLSRG-UISDBUMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Varenicline carbamoyl beta-D-glucuronide is a metabolite of Varenicline . Varenicline is a partial agonist of the nicotinic receptor used for smoking cessation. It reduces both the desire for and the pleasure of cigarettes .


Molecular Structure Analysis

The molecular formula of this compound is C20H21N3O8 . The molecular weight is 431.40 g/mol .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO and water . The melting point is 181-183°C (dec.) .

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition

Varenicline, including its metabolite Varenicline carbamoyl beta-D-glucuronide, has been extensively studied for its metabolism and disposition in various species including humans. Studies have found that a significant portion of the drug is excreted unchanged in the urine across species. Metabolites like N-carbamoyl glucuronidation, formed in the liver, play a key role in its metabolic pathway. This straightforward dispositional profile simplifies its clinical use in smoking cessation (Obach et al., 2006).

Pharmacokinetics

The pharmacokinetics of Varenicline, including its metabolites, has been a subject of research to understand its absorption, distribution, metabolism, and excretion in the body. Studies have shown that the systemic exposure to Varenicline and its pharmacokinetic variability are similar between smokers and nonsmokers, which is crucial for its therapeutic efficacy (Faessel et al., 2006).

Neuropharmacological Effects

Research on Varenicline has also delved into its effects on various neuronal nicotinic receptors. It acts as a partial agonist at α4β2 receptors and a full agonist at α7 receptors. These actions are believed to be involved in the mechanism by which Varenicline aids smoking cessation (Mihalak et al., 2006).

Clinical Efficacy in Smoking Cessation

Varenicline's efficacy in aiding smoking cessation has been confirmed through various clinical trials. It has shown to be effective in reducing cravings and withdrawal symptoms in smokers, leading to increased rates of abstinence (Garrison & Dugan, 2009).

Zukünftige Richtungen

Varenicline, the parent compound of Varenicline carbamoyl beta-D-glucuronide, has been shown to be effective in aiding smoking cessation . Future research may explore the role of its metabolites, including this compound, in this process.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Varenicline carbamoyl beta-D-glucuronide involves the conversion of Varenicline to its carbamoyl derivative followed by the conjugation with beta-D-glucuronic acid.", "Starting Materials": [ "Varenicline", "Carbonyldiimidazole", "N,N-Dimethylformamide", "beta-D-glucuronic acid", "Triethylamine", "Dichloromethane", "Diisopropylethylamine", "Methanol", "Acetic acid" ], "Reaction": [ "Varenicline is reacted with carbonyldiimidazole in N,N-dimethylformamide to form Varenicline carbamate.", "The Varenicline carbamate is then reacted with beta-D-glucuronic acid in the presence of triethylamine in dichloromethane to form Varenicline carbamoyl beta-D-glucuronide.", "The reaction mixture is then treated with diisopropylethylamine and methanol to remove excess reagents and solvents.", "The final product is purified by precipitation with acetic acid and dried under vacuum." ] }

CAS-Nummer

535920-98-0

Molekularformel

C20H21N3O8

Molekulargewicht

431.4 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8-,9+,14-,15-,16+,17-,19-/m0/s1

InChI-Schlüssel

FXQDTLDLQVLSRG-UISDBUMBSA-N

Isomerische SMILES

C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Kanonische SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyme

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 2
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 3
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 4
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 5
Varenicline carbamoyl beta-D-glucuronide
Reactant of Route 6
Varenicline carbamoyl beta-D-glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.